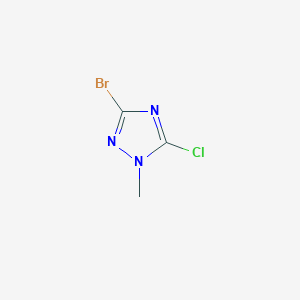

![molecular formula C14H12ClNO3S3 B2893318 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-sulfonamide CAS No. 2034407-23-1](/img/structure/B2893318.png)

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a sulfonamide derivative with a benzo[b]thiophene moiety. Benzo[b]thiophenes are a class of organic compounds that are known for their wide range of biological activities . They are used in the synthesis of various pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound were not found, benzo[b]thiophene derivatives are typically synthesized using coupling reactions and electrophilic cyclization reactions . For example, a study reported the synthesis of benzo[b]thieno[2,3-d]thiophene derivatives using solution-processable small molecular organic semiconductors for organic field-effect transistors .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups. Benzo[b]thiophene derivatives have been reported to undergo a variety of reactions, including coupling reactions .

Wissenschaftliche Forschungsanwendungen

Ocular Hypotensive Activity

A study by Graham et al. (1989) explored derivatives of benzo[b]thiophene-2-sulfonamide for their potential as topically active inhibitors of ocular carbonic anhydrase, which could be useful in treating glaucoma. They identified compounds such as 6-hydroxybenzo[b]thiophene-2-sulfonamide as potent ocular hypotensive agents (Graham et al., 1989).

Antitumor Activity

Owa et al. (2002) examined sulfonamide-focused libraries, including compounds like N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010), for their antitumor properties. These compounds were found to be effective in inhibiting cell cycle in various cancer cell lines and showed preliminary clinical activities in phase I trials (Owa et al., 2002).

Synthesis and Chemical Interactions

Campaigne and Neiss (1965) discussed the synthesis and properties of benzo[b]thiophene derivatives, including their interactions and the production of abnormal substitution products, which are relevant for understanding the chemical behavior of these compounds (Campaigne & Neiss, 1965).

Analytical and Environmental Applications

Sági et al. (2015) combined various analytical techniques to study the degradation of sulfonamides in advanced oxidation processes. This research is crucial for understanding the environmental impact and degradation pathways of these compounds (Sági et al., 2015).

Anticonvulsant Activity

Khokra et al. (2019) synthesized benzothiazole coupled sulfonamide derivatives and evaluated their anticonvulsant potential. They identified compounds with significant anticonvulsant activity, highlighting the potential therapeutic applications of these derivatives (Khokra et al., 2019).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as benzothiophene derivatives, have been found to interact withprothrombin , a protein involved in blood coagulation .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. It’s worth noting that benzothiophene derivatives have been studied for their ability to interact with various biological targets, potentially leading to a variety of biochemical changes .

Biochemical Pathways

Given the potential interaction with prothrombin, it could be involved in thecoagulation cascade , a series of reactions that ultimately leads to the formation of a blood clot .

Result of Action

If it does indeed interact with prothrombin, it could potentially influence blood coagulation, affecting the formation of blood clots .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3S3/c15-13-5-6-14(21-13)22(18,19)16-7-11(17)10-8-20-12-4-2-1-3-9(10)12/h1-6,8,11,16-17H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKUHZPACSYJKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=CC=C(S3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

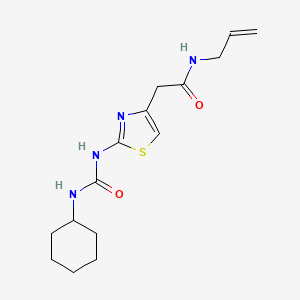

![3-(4-fluorophenyl)-6-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2893235.png)

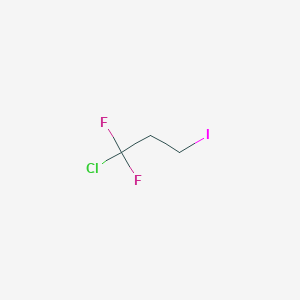

![2-(6-Benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2893237.png)

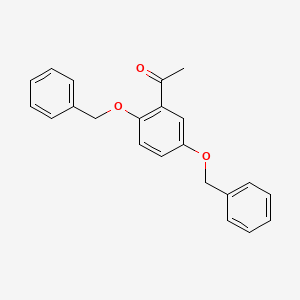

![1-methyl-N-[(oxolan-2-yl)methyl]-N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B2893240.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 1-ethylpiperidine-2-carboxylate](/img/structure/B2893242.png)

![N-[2-(benzylcarbamoyl)phenyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2893246.png)

![cis-Hexahydro-1H-thieno[3,4-c]pyrrole](/img/structure/B2893253.png)

![N-(butan-2-yl)-3-(1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide](/img/structure/B2893254.png)

![4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine](/img/structure/B2893256.png)

![Tert-butyl 2-amino-2-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B2893258.png)